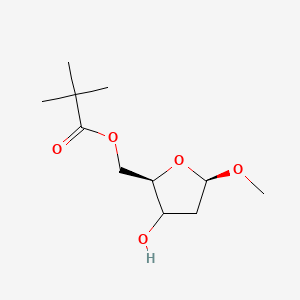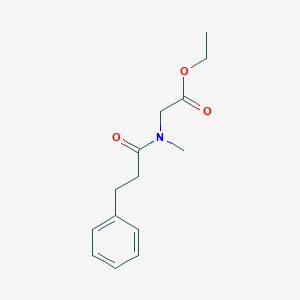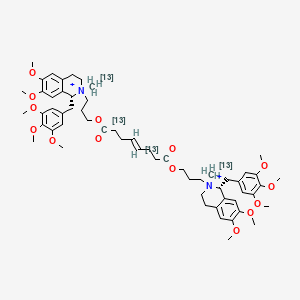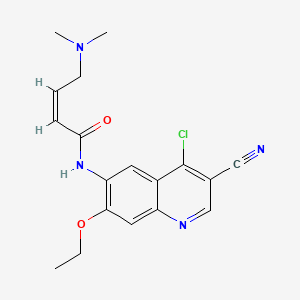
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is an organic compound characterized by the presence of a methylethoxy group and a trimethylsilyloxy group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl typically involves the reaction of a butyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Butyl derivative+Trimethylsilyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl can undergo various chemical reactions, including:
Oxidation: The methylethoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogenating agents (e.g., thionyl chloride) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 4-(1-Methylethoxy)-4-trimethylsilyloxybutyl exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyloxy group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The methylethoxy group can participate in various chemical reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Methylethoxy)butyl: Lacks the trimethylsilyloxy group, making it less versatile in certain reactions.
4-Trimethylsilyloxybutyl: Lacks the methylethoxy group, limiting its reactivity in specific applications.
4-(1-Methylethoxy)-4-hydroxybutyl: Contains a hydroxyl group instead of a trimethylsilyloxy group, affecting its chemical properties and reactivity.
Uniqueness
4-(1-Methylethoxy)-4-trimethylsilyloxybutyl is unique due to the presence of both the methylethoxy and trimethylsilyloxy groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H22O2Si |
|---|---|
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
trimethyl(1-propan-2-yloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H22O2Si/c1-7-8-10(11-9(2)3)12-13(4,5)6/h8-9H,7H2,1-6H3 |
InChI-Schlüssel |
UKHWCRFUXCDFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(OC(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





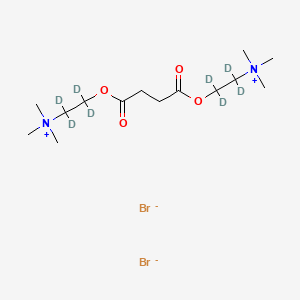
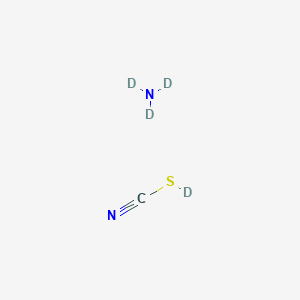
![2-[4-(3-Aminopropyl)piperazin-1-yl]benzonitrile](/img/structure/B13857354.png)

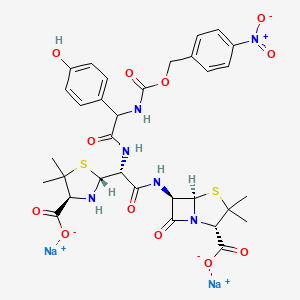

![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
